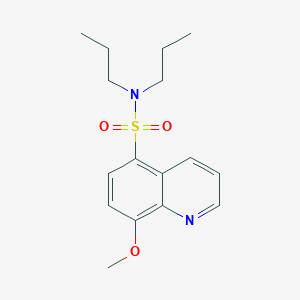

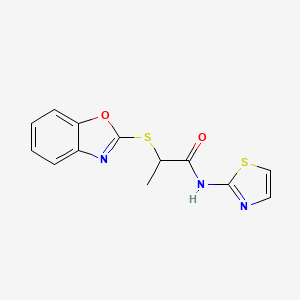

![molecular formula C22H26N4O4 B5562801 N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)

N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis process involves multiple steps, starting with 2,4-Dimethylcarbolic acid reacted with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide upon refluxing with hydrazine. Further reactions lead to the formation of N'-substituted derivatives with multiple functional groups, including ether and azomethine, indicating a complex synthetic pathway that yields a compound with potential antibacterial and lipoxygenase inhibitory activities (Rasool et al., 2016).

Molecular Structure Analysis

Crystallography studies of similar acetohydrazide compounds show that these molecules can form dimeric structures via intermolecular hydrogen bonds, featuring a trans configuration about the C=N double bond. The molecular structure is stabilized by N–H···O hydrogen bonds and weak π···π interactions, suggesting that similar stabilizing mechanisms might be present in the compound of interest (Yu-Feng Li et al., 2008).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its synthesis pathway, which includes reactions with aryl carboxaldehydes in methanol at room temperature to introduce various functional groups. These synthetic steps suggest that the compound can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities (Rasool et al., 2016).

Physical Properties Analysis

While specific details about the physical properties of "N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]" are not directly available, analysis of similar compounds provides insights. Crystallographic data of related molecules reveal that they crystallize in various crystal systems with distinct space groups, indicating that the compound might also exhibit unique crystalline properties, affecting its solubility, melting point, and stability (Xin Zhou et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

- Synthesis and Polymer Development: This compound is involved in the synthesis of nonlinear dihydrazides, which are polycondensed with dianhydrides to create polyamide-imides. These polymers exhibit properties like solubility in polar aprotic solvents and the ability to form transparent, tough, and flexible films, useful in various industrial applications (Avadhani, Wadgaonkar, & Vernekar, 1990).

Chemical Reactions and Oxidation Studies

- Chemical Oxidation Properties: The compound is part of studies exploring the oxidation reactions of various chemicals. For instance, naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 oxidizes toluene to benzyl alcohol and benzaldehyde, indicating the compound's potential in chemical oxidation processes (Lee & Gibson, 1996).

Nonlinear Optical Properties

- Nonlinear Optical Applications: The compound is used in synthesizing hydrazones, which have been studied for their nonlinear optical properties. These properties are crucial for developing optical devices such as optical limiters and switches, suggesting the compound's role in advanced optical technology (Naseema et al., 2010).

Antioxidant and Antibacterial Activities

- Biological Activities: N'-arylmethylidene derivatives of the compound exhibit potential antioxidant and antibacterial properties. This suggests its relevance in the development of new therapeutic agents or preservatives (Ahmad et al., 2010).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis: The compound is instrumental in synthesizing various heterocyclic compounds, which are tested for antibacterial activities. This indicates its significance in pharmaceutical research and drug development (Fatehia & Mohamed, 2010).

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,4-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-15-5-7-19(17(3)11-15)29-13-21(27)25-23-9-10-24-26-22(28)14-30-20-8-6-16(2)12-18(20)4/h5-12H,13-14H2,1-4H3,(H,25,27)(H,26,28)/b23-9+,24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCNEKZRSGJUCV-WDBPGAOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,4-dimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)

![1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)

![6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)

![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine](/img/structure/B5562767.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)